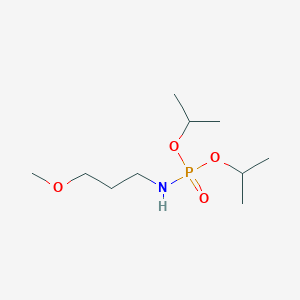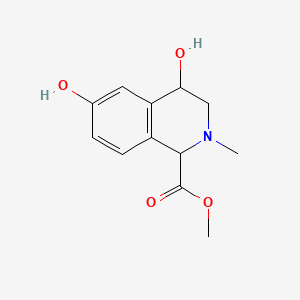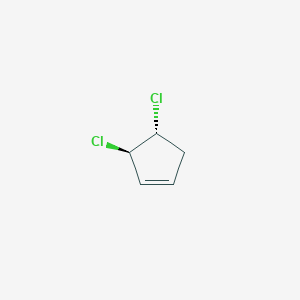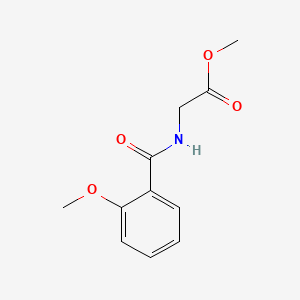
Hippuric acid, o-methoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of hippuric acid, where the carboxyl group is esterified with methanol and the benzene ring is substituted with a methoxy group at the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hippuric acid, o-methoxy-, methyl ester typically involves the esterification of o-methoxyhippuric acid with methanol. One common method is the reaction of o-methoxyhippuric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Hippuric acid, o-methoxy-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and methanol in the presence of water and an acid or base catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Hydrolysis: o-Methoxyhippuric acid and methanol.
Oxidation: o-Hydroxyhippuric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hippuric acid, o-methoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of hippuric acid, o-methoxy-, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may undergo metabolic transformations to form active metabolites that exert specific effects. For example, the ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Hippuric acid: The parent compound without the methoxy and ester groups.
Methyl hippurate: The esterified form of hippuric acid without the methoxy group.
o-Methoxyhippuric acid: The carboxylic acid form without the ester group.
Uniqueness
Hippuric acid, o-methoxy-, methyl ester is unique due to the presence of both the methoxy and ester groups, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s reactivity and interactions with biological targets, while the ester group affects its solubility and stability .
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 2-[(2-methoxybenzoyl)amino]acetate |
InChI |
InChI=1S/C11H13NO4/c1-15-9-6-4-3-5-8(9)11(14)12-7-10(13)16-2/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
DMFZPUCQOXSNME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)

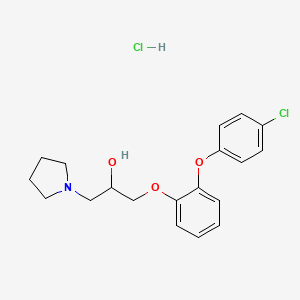
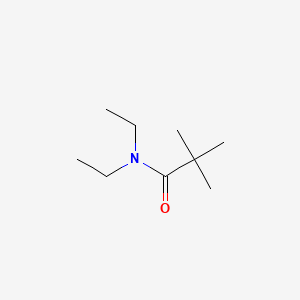

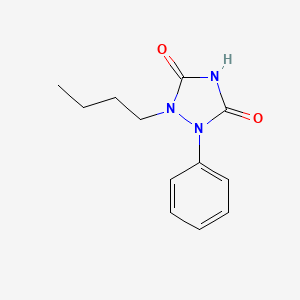

![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)
